molecular formula C11H16ClNO2 B157951 MDMA hydrochloride CAS No. 64057-70-1

MDMA hydrochloride

Cat. No.: B157951
CAS No.: 64057-70-1
M. Wt: 229.7 g/mol
InChI Key: LUWHVONVCYWRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Methylenedioxymethamphetamine hydrochloride, commonly known as MDMA hydrochloride, is a synthetic compound belonging to the substituted methylenedioxyphenethylamine and substituted amphetamine classes of chemicals. It is widely known for its psychoactive properties and is often associated with recreational use under the names “ecstasy” and “molly”. This compound is a potent empathogen-entactogen, which means it induces feelings of empathy, emotional closeness, and enhanced sensory perception .

Mechanism of Action

Target of Action

MDMA hydrochloride, also known as Midomafetamine, primarily targets the Synaptic Vesicular Amine Transporter and the Sodium-dependent Noradrenaline Transporter . These transporters play a crucial role in the regulation of neurotransmitters in the brain, particularly serotonin, norepinephrine, and dopamine .

Mode of Action

MDMA enters neurons via carriage by the monoamine transporters . Once inside, MDMA inhibits the vesicular monoamine transporter, which results in increased concentrations of serotonin, norepinephrine, and dopamine into the cytoplasm . It induces their release by reversing their respective transporters through a process known as phosphorylation . Additionally, MDMA acts as a weak 5-HT1 and 5-HT2 receptor agonist . The unusual entactogenic effects of MDMA have been hypothesized to be, at least partly, the result of indirect oxytocin secretion via activation of the serotonin system .

Biochemical Pathways

MDMA affects the serotonergic and dopaminergic pathways in the brain . It causes a massive release of serotonin and dopamine from nerve endings . This increase in synaptic serotonin and dopamine is further enhanced by MDMA-induced blockade of their reuptake into their respective terminals .

Pharmacokinetics

MDMA displays a complex, nonlinear pharmacokinetics profile, with zeroth order kinetics occurring at higher doses . This is due to autoinhibition of CYP2D6 and CYP2D8, enzymes involved in the metabolism of MDMA . The half-life of MDMA varies between individuals, with reported values of 5.8±2.2 hours for ®-MDMA and 3.6±0.9 hours for (S)-MDMA .

Result of Action

The molecular and cellular effects of MDMA’s action include long-lasting changes in brain serotonergic systems . MDMA’s interaction with its targets leads to increased concentrations of serotonin, norepinephrine, and dopamine in the cytoplasm, which can cause neurotoxic damage to monoaminergic terminals and non-aminergic cell bodies in the brain .

Action Environment

Environmental factors such as warm temperature and physical activity can intensify the effects of MDMA . These factors facilitate serotonergic and other neural systems such as glutamatergic and autonomic transmissions, resulting in intensification of the serotonin syndrome . This intensification is blocked by the 5-HT2A receptor antagonist M100907, competitive N-methyl-D-aspartic acid (NMDA) receptor antagonist CGS19755, autonomic ganglionic blocker hexamethonium, and the benzodiazepine-GABAA receptor agonist midazolam .

Biochemical Analysis

Biochemical Properties

MDMA hydrochloride interacts with various enzymes and proteins within the body. It primarily affects the serotonin, dopamine, and norepinephrine neurotransmitter systems, leading to increased release and inhibited reuptake of these neurotransmitters .

Cellular Effects

This compound has profound effects on various types of cells, particularly neurons. It influences cell function by altering neurotransmitter levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with monoamine transporters, particularly the serotonin transporter. It enters neurons via these transporters and triggers the release of neurotransmitters, leading to the characteristic effects of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with dosage. Lower doses can lead to behavioral changes such as increased activity and sociability, while higher doses can cause adverse effects such as hyperthermia and neurotoxicity .

Metabolic Pathways

This compound is metabolized primarily by the liver, with the cytochrome P450 enzymes CYP2D6 and CYP3A4 playing key roles in its metabolism. Its metabolites can also interact with various enzymes and affect metabolic flux .

Transport and Distribution

This compound is distributed throughout the body after ingestion, reaching high concentrations in the brain due to its lipophilic nature. It is transported into neurons via monoamine transporters .

Subcellular Localization

Within cells, this compound can localize to various compartments depending on its state of metabolism and the cell type. In neurons, it can be found in the cytoplasm and within synaptic vesicles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MDMA hydrochloride typically involves multiple steps starting from non-controlled precursors. One common method begins with the condensation of safrole with formamide to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). This intermediate is then reductively aminated using methylamine and a reducing agent such as sodium cyanoborohydride to yield MDMA. The final step involves the conversion of MDMA to its hydrochloride salt by acidification with hydrochloric acid in isopropanol, resulting in this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, adhering to current Good Manufacturing Practices (cGMP). The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield. The overall yield of this compound in industrial settings can range from 41.8% to 54.6%, with chemical purity exceeding 99.4% .

Chemical Reactions Analysis

Types of Reactions: MDMA hydrochloride undergoes various chemical reactions, including:

    Oxidation: MDMA can be oxidized to form 3,4-methylenedioxyamphetamine (MDA) and other metabolites.

    Reduction: Reduction of MDMA can lead to the formation of secondary amines.

    Substitution: MDMA can undergo substitution reactions, particularly at the amine group, leading to the formation of N-substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

Scientific Research Applications

MDMA hydrochloride has been extensively studied for its potential therapeutic applications. Some key areas of research include:

    Chemistry: this compound is used as a reference compound in analytical chemistry for the development of detection methods.

    Biology: Studies focus on the compound’s effects on neurotransmitter systems and its potential neurotoxicity.

    Medicine: MDMA-assisted psychotherapy has shown promise in treating post-traumatic stress disorder (PTSD), social anxiety in autism spectrum disorder, and alcohol dependence.

    Industry: this compound is used in the synthesis of related compounds for research purposes

Comparison with Similar Compounds

MDMA hydrochloride is unique among entactogens due to its specific combination of empathogenic and stimulant effects. Similar compounds include:

    3,4-Methylenedioxyamphetamine (MDA): A metabolite of MDMA with similar but more potent effects.

    Methylone: A synthetic cathinone with entactogenic properties but less potent than MDMA.

    4-Methylmethcathinone (Mephedrone): Another synthetic cathinone with stimulant and entactogenic effects.

    5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A tryptamine with potent entactogenic and psychedelic effects

This compound stands out due to its well-documented therapeutic potential and unique pharmacological profile, making it a valuable compound for both scientific research and potential clinical applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWHVONVCYWRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42542-10-9 (Parent)
Record name MDMA hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5048893
Record name (+/-)-3,4-Methylenedioxymethamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64057-70-1
Record name 3,4-Methylenedioxymethamphetamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64057-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MDMA hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 64057-70-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-3,4-Methylenedioxymethamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Methylenedioxymethylamphetamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIDOMAFETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNB4E1K0AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MDMA hydrochloride
Reactant of Route 2
MDMA hydrochloride
Reactant of Route 3
Reactant of Route 3
MDMA hydrochloride
Reactant of Route 4
Reactant of Route 4
MDMA hydrochloride
Reactant of Route 5
Reactant of Route 5
MDMA hydrochloride
Reactant of Route 6
Reactant of Route 6
MDMA hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.